![molecular formula C12H11ClO3 B1580741 Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate CAS No. 67593-46-8](/img/structure/B1580741.png)
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate
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Overview
Description
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, also known as Methyl 2-(2-chlorobenzylidene)-malonate, is a chemical compound that has gained significant attention in the field of organic synthesis. The compound is synthesized by the condensation of 2-chlorobenzaldehyde with methyl acetoacetate. The resulting product is a yellow crystalline solid that has been used in a variety of scientific research applications.
Scientific Research Applications
Pharmaceutical Industry
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate: is utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Its structure is amenable to modifications that can lead to the development of new drugs with potential antibacterial, antifungal, or anti-inflammatory properties .
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in reactions like the Knoevenagel condensation. It can be used to synthesize benzylidenemalononitrile derivatives, which are valuable intermediates in the production of dyes, pigments, and pharmaceuticals .
Catalysis Research
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate: can be used in catalysis research to study the effects of different catalysts on the yield and selectivity of reactions. It’s particularly useful in studying base-catalyzed reactions such as the Knoevenagel condensation .
Green Chemistry
Researchers are exploring the use of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate in green chemistry applications. Its potential for clean synthesis with minimal environmental impact makes it an attractive candidate for sustainable chemical practices .
properties
IUPAC Name |
methyl (2E)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMKWCPLHQYQLU-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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